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Compound of Interest

Compound Name:
3-(Methoxymethyl)-3-

methylazetidine

CAS No.: 1564903-78-1

Cat. No.: B2997654 Get Quote

Executive Summary
In modern medicinal chemistry, the azetidine ring (a four-membered nitrogen heterocycle) has

emerged as a critical "bioisostere" for piperidine and pyrrolidine. Its value lies in its unique

ability to lower lipophilicity (LogP) and modulate basicity (pKa) without significantly altering the

steric footprint of a lead molecule.

This guide analyzes the pKa values of 3-substituted azetidines, providing a data-driven

framework for using these scaffolds to optimize solubility, permeability, and metabolic stability.

The core finding is that 3-substitution allows for a "tunable" basicity range from ~11.3 (parent)

down to ~6.0 (3-cyano), enabling precise control over the ionization state at physiological pH.

Theoretical Framework
Ring Strain and Hybridization
The azetidine ring possesses significant ring strain (~25.4 kcal/mol). This strain forces the

internal bond angles to be ~90°, deviating from the ideal 109.5° tetrahedral angle.

Consequently, the hybridization of the nitrogen atom shifts:

Increased s-character in the lone pair orbital makes the electrons more tightly held by the

nucleus.
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Result: Azetidine is inherently slightly more basic than acyclic amines but distinct from 5- and

6-membered rings due to these hybridization constraints and solvation effects.

Electronic Effects at the 3-Position
Substituents at the 3-position exert influence primarily through Through-Bond Inductive Effects

(-I).

Because the azetidine ring is small, the 3-position is only two bonds away ($ \beta $-

position) from the nitrogen.

Electron-Withdrawing Groups (EWGs) like Fluorine (-F), Hydroxyl (-OH), or Cyano (-CN) pull

electron density through the

-framework, stabilizing the free base and destabilizing the protonated ammonium species,
thereby lowering the pKa.

Data Analysis: pKa Values of 3-Substituted
Azetidines
The following table synthesizes experimental data and high-confidence predictive models

derived from systematic physicochemical studies (e.g., Grygorenko et al., Chem. Eur. J.).

Table 1: Comparative pKa and Physicochemical
Profile[1][2]
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Derivative
(Free
Amine)

Substituent
(3-Pos)

pKa (Aq.) pKa (vs
Parent)

Electronic
Effect

LogP Trend

Azetidine -H 11.29 0.0 Reference Low

3-

Hydroxyazeti

dine

-OH ~10.2 -1.1
Weak -I, H-

bonding
Lower (Polar)

3-

Fluoroazetidi

ne

-F 9.7 – 9.9 ~ -1.5 Moderate -I
Neutral/Lowe

r

3-

Methoxyazeti

dine

-OCH 9.68 -1.6 Moderate -I Neutral

3,3-

Difluoroazetid

ine

-F, -F 7.0 – 7.5* ~ -4.0
Strong -I

(Geminal)

Higher

(Lipophilic)

3-

Cyanoazetidi

ne

-CN ~5.5 – 6.0 ~ -5.5 Very Strong -I Neutral

> Note: The pKa of 3,3-difluoroazetidine is highly sensitive to N-substitution. While the free

amine is ~7.2, N-alkylated derivatives often exhibit pKa values in the 5.5–6.5 range due to

solvation penalties.

Visualization: Structure-Basicity Relationship (SAR)
The following diagram illustrates the logical flow of how substituent selection impacts

physicochemical outcomes.
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Caption: SAR workflow demonstrating the causal link between 3-substitution, electronic effects,

and final drug-like properties.

Experimental Methodologies
To validate these values in a specific drug scaffold, the following protocols are recommended.

Potentiometric Titration (The Gold Standard)
Used for compounds with moderate solubility (>0.5 mM) and pKa values between 2 and 12.

Preparation: Dissolve 3-5 mg of the azetidine derivative in 20 mL of degassed water (or 0.15

M KCl background electrolyte).

Acidification: Add 0.1 M HCl to lower the pH to ~2.0, ensuring the amine is fully protonated (

).

Titration: Titrate with 0.1 M standardized KOH (carbonate-free) using a micro-burette. Record

pH vs. Volume added.

Analysis: Use the Bjerrum difference plot or Gran plot method to determine the inflection

point. The pH at the half-equivalence point represents the pKa.

NMR-pH Titration (For Low Solubility/Sample Quantity)
Ideal for fluorinated derivatives (using
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F NMR) or when sample is scarce (<1 mg).

Buffer Series: Prepare 10 NMR tubes with deuterated phosphate/citrate buffers ranging from

pH 2 to pH 12.

Spiking: Add the azetidine analyte (approx 50

M) to each tube.

Measurement: Acquire

H or

F NMR spectra for each sample.

Data Fitting: Plot the chemical shift (

) of the 3-position proton or fluorine against pH. Fit the sigmoidal curve to the Henderson-
Hasselbalch equation:
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Caption: Decision tree for selecting the appropriate pKa determination methodology based on

compound solubility.

Strategic Application in Lead Optimization
Permeability and CNS Penetration

Problem: High pKa amines (>10) are >99% protonated (cationic) at physiological pH (7.4).

Cations struggle to cross lipid membranes passively.

Solution: Substituting with 3,3-difluoro reduces the pKa to ~7.2. At pH 7.4, a significant

fraction (~40-50%) exists as the neutral free base, drastically improving passive permeability

and Blood-Brain Barrier (BBB) penetration.

hERG Avoidance
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Mechanism: The hERG potassium channel often traps lipophilic, high-pKa cations.

Strategy: Lowering the pKa below 7.5 (using 3,3-difluoro or 3-cyano groups) reduces the

cationic character, often attenuating hERG affinity and reducing cardiotoxicity risk.

Metabolic Stability
Mechanism: The 3-position of azetidine is a site for oxidative metabolism (hydroxylation).

Strategy: Blocking this position with Fluorine (metabolically robust) prevents degradation.

The 3,3-difluoroazetidine motif is particularly resistant to metabolic clearance compared to

the parent or 3-hydroxy variants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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